molecular formula C11H14FNO2 B181240 Tert-butyl 4-fluorophenylcarbamate CAS No. 60144-53-8

Tert-butyl 4-fluorophenylcarbamate

Cat. No. B181240
CAS RN: 60144-53-8
M. Wt: 211.23 g/mol
InChI Key: OJVWNENFSPSLRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2 . It has a molecular weight of 211.24 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-fluorophenylcarbamate are not detailed in the search results, it’s worth noting that similar compounds have been used as intermediates in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

Tert-butyl 4-fluorophenylcarbamate is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Summary of the Application : Tert-butyl 4-fluorophenylcarbamate is used in the synthesis of chiral selective compounds . Specifically, it is used in the production of Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate, which is an important pharmaceutical entity . This compound acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of ketoreductases capable of performing chiral selective reduction in Tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate . The optimum parameters for this process were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
  • Results or Outcomes : The process resulted in a conversion rate of 99.4%, with a product formation of 4.9 g/50 mL . The actual product recovery was 4.2 g, corresponding to a product yield of 85% with respect to the product formed after the reaction .

Safety And Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye damage (H318), and may be harmful if inhaled (H335) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWNENFSPSLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406847
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluorophenylcarbamate

CAS RN

60144-53-8
Record name Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60144-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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